molecular formula C23H20F3N5O B11325539 N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

Cat. No.: B11325539
M. Wt: 439.4 g/mol
InChI Key: PAIZFAZSJRNQHS-UHFFFAOYSA-N
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Description

N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a pyrazolo[1,5-a]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

The synthesis of N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide typically involves multicomponent reactions. One efficient method includes the reaction of hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . This method is advantageous due to its mild conditions, atom economy, and practical simplicity.

Chemical Reactions Analysis

N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death in the case of cancer cells .

Comparison with Similar Compounds

N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide can be compared with other pyrazolopyrimidine derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H20F3N5O

Molecular Weight

439.4 g/mol

IUPAC Name

N-[4-[[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide

InChI

InChI=1S/C23H20F3N5O/c1-13-4-6-16(7-5-13)20-21(23(24,25)26)30-31-19(12-14(2)27-22(20)31)29-18-10-8-17(9-11-18)28-15(3)32/h4-12,29H,1-3H3,(H,28,32)

InChI Key

PAIZFAZSJRNQHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NC4=CC=C(C=C4)NC(=O)C)C

Origin of Product

United States

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